Cas no 6236-10-8 (Butanedioic acid,2-hydroxy-2-methyl-, (2R)-)

Butanedioic acid,2-hydroxy-2-methyl-, (2R)- structure
6236-10-8 structure
Product Name:Butanedioic acid,2-hydroxy-2-methyl-, (2R)-
CAS-nummer:6236-10-8
MF:C5H8O5
MW:148.114022254944
CID:516918
PubChem ID:439766
Update Time:2025-04-19

Butanedioic acid,2-hydroxy-2-methyl-, (2R)- Chemische en fysische eigenschappen

Naam en identificatie

    • Butanedioic acid,2-hydroxy-2-methyl-, (2R)-
    • D-(-)-Citramalic Acid
    • (2R)-2-hydroxy-2-methylbutanedioic acid
    • R-Citramalic acid
    • (R)-2-Hydroxy-2-methylsuccinicacid
    • (-)-CITRAMALIC ACID
    • DTXSID80331440
    • (R)-alpha-Hydroxypyrotartaric acid
    • C02612
    • BP-12905
    • Q27098122
    • (R)-2-Hydroxy-2-methylbutanedioic acid
    • D-alpha-Hydroxypyrotartaric acid
    • (3R)-Citramalic acid
    • (R)-2-Methylmalic acid
    • (R)-2-Hydroxy-2-methylsuccinic acid lithium salt
    • (R)-2-Hydroxy-2-methylsuccinic acid
    • D-(-)-CitramalicAcid
    • (R)-Citramalic acid
    • (3R)-alpha-Hydroxypyrotartaric acid
    • D-(-)-2-Methylmalic acid
    • SB47653
    • Malic acid, 2-methyl-
    • 2R-Methylmalic acid
    • XFTRTWQBIOMVPK-RXMQYKEDSA-N
    • Butanedioic acid, 2-hydroxy-2-methyl-, (2R)-
    • bmse000428
    • D-Citramalate
    • (R)-(-)-citramalic acid
    • 6236-10-8
    • D-(-)-Citramalic Acid (lithium salt)
    • D-Citramalic acid
    • D-( ndash )-Citramalic acid lithium salt
    • SCHEMBL346880
    • 3C7C7D21-82A7-4464-8066-BA3B1D1D30B2
    • (R)-citramalate
    • 6236-10-8 (free acid)
    • (2R)-2-hydroxy-2-methylsuccinic acid
    • UNII-788CNO6T4D
    • Citramalic acid, (-)-
    • (2R)-2-hydroxy-2-methylbutanedioate
    • AKOS006377803
    • Citramalic acid L-form [MI]
    • CHEBI:15586
    • 788CNO6T4D
    • D-(-)-2-Methylmalic acid lithium salt
    • Inchi: 1S/C5H8O5/c1-5(10,4(8)9)2-3(6)7/h10H,2H2,1H3,(H,6,7)(H,8,9)/t5-/m1/s1
    • InChI-sleutel: XFTRTWQBIOMVPK-RXMQYKEDSA-N
    • LACHT: O[C@](C(=O)O)(C)CC(=O)O

Berekende eigenschappen

  • Exacte massa: 148.03700
  • Monoisotopische massa: 148.037
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 1
  • Aantal waterstofbondacceptatoren: 5
  • Zware atoomtelling: 10
  • Aantal draaibare bindingen: 1
  • Complexiteit: 152
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 1
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Oppervlakte lading: -2
  • XLogP3: 0.2
  • Topologisch pooloppervlak: 101

Experimentele eigenschappen

  • Kleur/vorm: 未确定
  • Dichtheid: 1.2336 (rough estimate)
  • Smeltpunt: 108-110 °C(lit.)
  • Kookpunt: 188.68°C (rough estimate)
  • Vlampunt: 146.6°C
  • Brekindex: 1.3920 (estimate)
  • PSA: 94.83000
  • LogboekP: -0.70330
  • Oplosbaarheid: 未确定
  • Merck: 2323

Butanedioic acid,2-hydroxy-2-methyl-, (2R)- Beveiligingsinformatie

  • WGK Duitsland:3
  • Code gevarencategorie: 36/37/38
  • Veiligheidsinstructies: S26-S36
  • FLUKA MERK F CODES:3-10
  • Identificatie van gevaarlijk materiaal: Xi
  • Risicozinnen:R36/37/38

Butanedioic acid,2-hydroxy-2-methyl-, (2R)- Prijsmeer >>

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